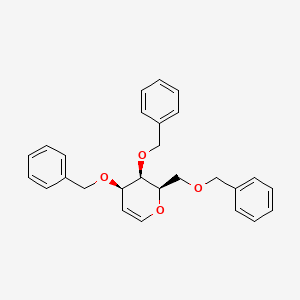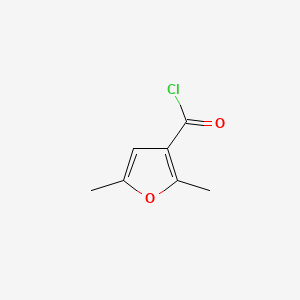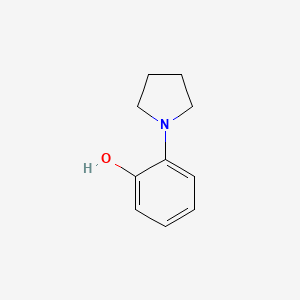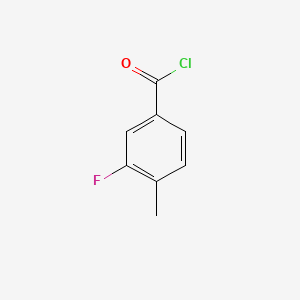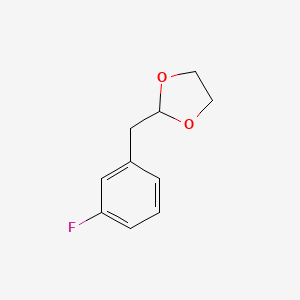
3-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene is a compound that features a fluorobenzene moiety linked to a 1,3-dioxolane ring through a methylene bridge. This structure is interesting due to the presence of the fluorine atom, which can significantly influence the chemical and physical properties of the molecule, and the dioxolane ring, which is a common motif in various chemical compounds due to its stability and reactivity.
Synthesis Analysis
The synthesis of compounds related to 3-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene can be approached by methods similar to those described for the fluorination of 1,3-dicarbonyl compounds using aqueous hydrofluoric acid in the presence of iodosylbenzene, as reported in the synthesis of ethyl 2-fluoro-2-benzoylacetate with high yield . This method could potentially be adapted for the synthesis of the target compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of 3-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene would likely exhibit characteristics similar to those observed in related fluorobenzenes. For instance, the complete spectral analysis of 1,2-difluorobenzene provides insights into the coupling constants and isotope effects upon the chemical shifts, which could be relevant for understanding the electronic environment of the fluorine atom in the target compound .
Chemical Reactions Analysis
The reactivity of the 1,3-dioxolane ring in 3-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene could be inferred from studies on similar structures. For example, the cationic copolymerization of 1,3-dioxolane with diketene suggests that the dioxolane ring can participate in various chemical reactions, potentially leading to the formation of copolymers . This indicates that the dioxolane ring in the target compound may also be reactive under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene would be influenced by both the fluorobenzene and dioxolane components. The presence of the fluorine atom is known to affect the acidity, basicity, and overall reactivity of aromatic compounds . Additionally, the dioxolane ring structure is known for its stability and can impact the solubility and reactivity of the compound . The specific properties of the target compound would need to be determined experimentally, but insights can be drawn from related compounds such as 2-fluoro-4,4,5,5-tetramethyl-1,3-dioxolane, which has been used to determine rate constants for ion pair formations .
Mécanisme D'action
Target of Action
It is chemically similar to doxofylline , which is known to target adenosine receptors . Adenosine receptors play a crucial role in biochemical processes like energy transfer and signal transduction .
Mode of Action
Its structural analog, doxofylline, has a similar mechanism of action to theophylline . It acts as a bronchodilator and has a decreased affinity towards adenosine A1 and A2 receptors, which explains its better safety profile .
Biochemical Pathways
Doxofylline, a similar compound, is known to affect theadenosine signaling pathway . This pathway plays a key role in many physiological processes, including inflammation and immune responses .
Pharmacokinetics
For doxofylline, after oral administration, peak plasma levels are reached after one hour . The absolute bioavailability is about 62.6%, and at pH 7.4, plasma protein binding of the compound is about 48% . Less than 4% of an orally administered dose is excreted unchanged in the urine . Doxofylline is almost completely metabolized in the liver .
Result of Action
Doxofylline has been shown to be a potent bronchodilator with fewer side effects than theophylline . In mechanically ventilated patients with acute respiratory failure, it results in rapid and efficient bronchodilation, thus decreasing the airway resistance .
Propriétés
IUPAC Name |
2-[(3-fluorophenyl)methyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c11-9-3-1-2-8(6-9)7-10-12-4-5-13-10/h1-3,6,10H,4-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLHCIYPANJQAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374449 |
Source


|
| Record name | 2-[(3-fluorophenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Fluorophenyl)methyl]-1,3-dioxolane | |
CAS RN |
842123-99-3 |
Source


|
| Record name | 2-[(3-Fluorophenyl)methyl]-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=842123-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3-fluorophenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







